7,7-Dimethyloctanoic acid (C10H20O2, MW 172.26 g/mol) is a highly specific, terminally branched medium-chain fatty acid [1]. While it shares the CAS number 26896-20-8 with the crude isomeric mixture known industrially as neodecanoic acid (Versatic 10), this isolated isomer is structurally distinct . It features an unhindered carboxylic acid headgroup and a bulky terminal tert-butyl-like tail (gem-dimethyl at the C7 position) [1]. This precise architecture makes it a premium precursor for specialized esters, amides, and lipid formulations, offering the hydrophobicity and low freezing point of heavily branched acids without the extreme steric hindrance at the alpha-carbon that characterizes crude neodecanoic acid mixtures .
Buyers attempting to substitute 7,7-dimethyloctanoic acid with crude neodecanoic acid mixtures will encounter severe processability failures [1]. Crude neodecanoic acid consists primarily of alpha-branched isomers (e.g., 2,2-dimethyloctanoic acid) which exhibit the 'umbrella effect'—extreme steric hindrance that blocks standard esterification and amidation, requiring aggressive, high-temperature catalytic conditions[1]. Conversely, substituting with linear decanoic acid introduces handling and formulation issues, as the linear chain allows tight crystalline packing, resulting in a solid at room temperature (melting point ~31 °C) rather than a processable liquid [2]. Procuring the exact 7,7-dimethyl isomer guarantees both facile reactivity at the carboxylate and the physical fluidity required for advanced manufacturing [1].
The position of the methyl branching fundamentally dictates the synthetic utility of the carboxylic acid [1]. 7,7-Dimethyloctanoic acid possesses an unhindered alpha-carbon, allowing it to undergo standard Fischer esterification and amidation at rates comparable to linear fatty acids [2]. In contrast, crude neodecanoic acid mixtures are dominated by alpha-branched isomers (e.g., 2,2-dimethyl substitution) which sterically shield the carboxylate group [1]. This shielding, known industrially as the 'umbrella effect,' severely retards nucleophilic attack, often requiring forcing conditions or specialized coupling reagents to achieve high yields [1].
| Evidence Dimension | Alpha-carbon steric hindrance and esterification suitability |
| Target Compound Data | 7,7-Dimethyloctanoic acid: Unhindered alpha-carbon (-CH2-), enabling standard mild esterification. |
| Comparator Or Baseline | Crude neodecanoic acid (Versatic 10): Highly hindered alpha-carbon (quaternary), resisting esterification. |
| Quantified Difference | Shifts reactivity from highly refractory (requiring aggressive conditions) to standard aliphatic acid kinetics. |
| Conditions | Standard industrial esterification or amidation workflows. |
Enables the synthesis of complex specialty esters and surfactants without the degrading, high-energy conditions required for alpha-branched neo-acids.
The terminal gem-dimethyl branching of 7,7-dimethyloctanoic acid significantly disrupts intermolecular van der Waals packing compared to its straight-chain counterpart . While linear decanoic acid (capric acid) has a melting point of approximately 31.6 °C, making it a solid that requires heated storage and transfer lines, 7,7-dimethyloctanoic acid remains a clear, low-viscosity liquid at 20 °C [1]. This physical state advantage eliminates the need for premelting steps in continuous-flow synthesis and liquid formulation processes .
| Evidence Dimension | Melting point and physical state at 20 °C |
| Target Compound Data | 7,7-Dimethyloctanoic acid: Liquid at 20 °C. |
| Comparator Or Baseline | Linear decanoic acid: Solid at 20 °C (MP ~31.6 °C). |
| Quantified Difference | >11 °C reduction in melting point, transitioning the material from a solid to a processable liquid at ambient conditions. |
| Conditions | Standard atmospheric pressure (100 kPa) and ambient temperature (20 °C). |
Reduces energy costs and engineering complexity by eliminating heated transfer lines in industrial manufacturing.
For applications in boundary lubrication, specialized surfactants, and lipid nanoparticles, the volume of the hydrophobic tail dictates micelle curvature and film thickness [1]. 7,7-Dimethyloctanoic acid terminates in a bulky tert-butyl-like group, which provides a larger hydrodynamic radius and lower surface tension than a linear alkyl chain of the same molecular weight [2]. This terminal bulk prevents tight crystalline packing in lipid bilayers and surfactant monolayers, enhancing the fluidity and solubility of the resulting derivatives compared to those synthesized from linear decanoic acid [1].
| Evidence Dimension | Terminal tail group steric volume |
| Target Compound Data | 7,7-Dimethyloctanoic acid: Bulky quaternary terminal carbon (gem-dimethyl at C7). |
| Comparator Or Baseline | Linear decanoic acid: Narrow primary terminal carbon (-CH3). |
| Quantified Difference | Significantly increased tail cross-sectional area, preventing dense crystalline packing in derivative formulations. |
| Conditions | Monolayer or micelle formation in aqueous or lipid systems. |
Allows formulators to engineer highly fluid, low-surface-tension lipids and surfactants that resist crystallization at low temperatures.
In biochemical research and prodrug design, the metabolic fate of the fatty acid chain is critical [1]. 7,7-Dimethyloctanoic acid features unhindered alpha and beta carbons, allowing it to be recognized by acyl-CoA synthetases and undergo initial cycles of standard beta-oxidation [2]. In stark contrast, alpha-branched isomers (such as 2,2-dimethyloctanoic acid) completely block beta-oxidation due to the lack of abstractable protons at the alpha position [1]. This makes the 7,7-dimethyl isomer uniquely suited for studies requiring controlled metabolic degradation up to the branching point [2].
| Evidence Dimension | Susceptibility to beta-oxidation |
| Target Compound Data | 7,7-Dimethyloctanoic acid: Permissive to initial beta-oxidation cycles. |
| Comparator Or Baseline | 2,2-Dimethyloctanoic acid: Completely blocks beta-oxidation. |
| Quantified Difference | Enables enzymatic degradation that is sterically prohibited in alpha-branched analogs. |
| Conditions | In vitro or in vivo metabolic tracing and enzymatic assays. |
Crucial for pharmaceutical and biochemical researchers designing lipids or prodrugs that require predictable, partial metabolic breakdown.
Because 7,7-dimethyloctanoic acid lacks the severe alpha-carbon steric hindrance of crude neodecanoic acid, it is the ideal choice for synthesizing complex esters and amides [1]. It allows manufacturers to achieve high yields under mild conditions, making it highly suitable for producing specialty plasticizers, cosmetic emollients, and flavor/fragrance intermediates where harsh reaction conditions would degrade sensitive functional groups [1].
The compound's liquid state at room temperature provides a distinct operational advantage over solid linear decanoic acid. It is prioritized in continuous-flow chemical synthesis and automated liquid handling systems, as it eliminates the need for heated reservoirs and jacketed transfer lines, thereby streamlining the procurement and engineering requirements for large-scale production .
The bulky terminal branching of 7,7-dimethyloctanoic acid disrupts tight molecular packing [1]. This makes it an excellent hydrophobic tail precursor for custom surfactants and lipid nanoparticle components, where maintaining membrane fluidity and preventing crystallization at low temperatures is critical for formulation stability and delivery efficacy [1].
For biochemical researchers, the unhindered alpha and beta positions combined with a sterically bulky tail offer a unique metabolic profile [2]. It is the preferred precursor for prodrugs and lipid probes where initial beta-oxidation is desired, but complete degradation must be halted at the branching point, a pathway impossible to study using alpha-hindered neo-acids [2].
Corrosive;Irritant